molecular formula C13H13BrN2O B1620269 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one CAS No. 61938-69-0

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one

Cat. No.: B1620269
CAS No.: 61938-69-0
M. Wt: 293.16 g/mol
InChI Key: UVXPVYCKBNPTSQ-UHFFFAOYSA-N
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Description

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a fused ring system that includes an azepine and a quinazoline moiety, which contributes to its diverse chemical reactivity and biological activity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the PI3K/Akt/FoxO3a signalling pathway, which is often deregulated in cancer .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It strongly inhibits the proliferation of various cancer cell lines, particularly colon cancer cells . It influences cell function by down-regulating the p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the PI3K/Akt/FoxO3a pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to induce sub-G1 arrest and mitochondrial potential loss

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step procedures that start with readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a bromo-substituted aniline with a suitable cyclic ketone can lead to the formation of the desired azepinoquinazoline structure through a series of condensation and cyclization steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states. Reduction reactions can also modify the azepine ring, leading to different hydrogenated products.

    Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions, which can lead to the formation of more complex polycyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted azepinoquinazolines, oxidized quinazoline derivatives, and hydrogenated azepine compounds. These products can exhibit different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one include other azepinoquinazoline derivatives, such as:

    7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Lacks the bromine substituent but shares the core structure.

    2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Similar structure with a chlorine substituent instead of bromine.

    2-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Contains a methyl group instead of a halogen.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, enhancing the compound’s potency and selectivity in various applications.

Properties

IUPAC Name

2-bromo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXPVYCKBNPTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352302
Record name 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61938-69-0
Record name 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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